5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole
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Overview
Description
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring substituted with a sulfonylmethyl group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole typically involves the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide. The reaction conditions can vary, but microwave activation has been shown to be effective in shortening reaction times and increasing selectivity. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid under microwave activation at 55°C for 1.5 hours yields the desired sulfonylmethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave activation and optimized reaction conditions, such as the concentration of hydrogen peroxide and reaction temperature, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide to form sulfonyl derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic reagents can be used for substitution reactions on the tetrazole ring.
Major Products Formed
Scientific Research Applications
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical structure.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole involves its interaction with molecular targets through its sulfonyl and tetrazole functional groups
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole
- 5-[(4-phenylphenyl)sulfonylmethyl]-1H-tetrazole
Uniqueness
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole is unique due to its biphenyl moiety, which can impart distinct chemical and biological properties compared to other sulfonylmethyl-tetrazole derivatives.
Properties
CAS No. |
653588-41-1 |
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Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,10-14-15-17-18-16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16,17,18) |
InChI Key |
PYOONQJWYOQSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CC3=NNN=N3 |
Origin of Product |
United States |
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